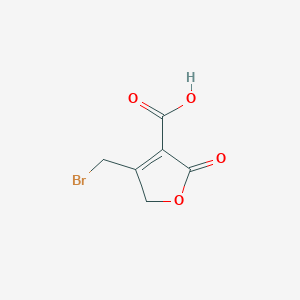

4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid

Description

4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid is a brominated furan derivative characterized by a dihydrofuran ring system substituted with a bromomethyl group at the 4-position and a carboxylic acid moiety at the 3-position. This compound is of significant interest in organic synthesis due to its reactive bromomethyl group, which facilitates nucleophilic substitution reactions, and its carboxylic acid functionality, enabling further derivatization.

Properties

CAS No. |

13830-90-5 |

|---|---|

Molecular Formula |

C6H5BrO4 |

Molecular Weight |

221.01 g/mol |

IUPAC Name |

3-(bromomethyl)-5-oxo-2H-furan-4-carboxylic acid |

InChI |

InChI=1S/C6H5BrO4/c7-1-3-2-11-6(10)4(3)5(8)9/h1-2H2,(H,8,9) |

InChI Key |

YEBOVIOLUAZTJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=O)O1)C(=O)O)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Methyl-2-oxo-2,5-dihydrofuran-3-carboxylic Acid Derivatives

One established method to prepare 4-(bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid involves the bromination of the corresponding methyl derivative. According to Avetisyan et al. (1984), the bromination is carried out by reacting 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid (or its esters) with bromine in tetrachloromethane solvent under heating conditions for approximately 10 hours. This reaction selectively substitutes the methyl group at the 4-position with a bromomethyl group, yielding the target brominated compound with high yield (up to 97%).

Reaction Conditions Summary:

| Parameter | Details |

|---|---|

| Starting material | 4-Methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid or ester |

| Brominating agent | Bromine (Br2) |

| Solvent | Tetrachloromethane (CCl4) |

| Temperature | Heating (specific temperature not detailed) |

| Reaction time | 10 hours |

| Yield | Up to 97% |

This method is advantageous due to its simplicity and high yield, but requires careful handling of bromine and tetrachloromethane, both hazardous chemicals.

Synthetic Routes Related to Pharmaceutical Intermediates

In the context of pharmaceutical synthesis, particularly in the preparation of brivaracetam and related compounds, this compound or its derivatives serve as key intermediates. Patents and literature describe multi-step synthetic routes starting from 2(5H)-furanone or related lactones, involving:

- Reaction with organometallic reagents (e.g., n-propylmagnesium bromide)

- Halogenation steps (bromination or chlorination)

- Subsequent ring-opening or substitution reactions

These methods often require chiral separation steps to obtain optically pure products, increasing complexity and cost.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of 4-methyl derivative | 4-Methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid | Bromine, tetrachloromethane, heating, 10 h | 97 | High yield, direct substitution, hazardous reagents |

| Acid-catalyzed dehydration of diols | 1,4-Butene-3,4-diol | Acid catalysts (e.g., mercuric sulfate/oxide), pH 5-6, distillation | Variable | Produces 2,5-dihydrofuran intermediate, requires further steps |

| Multi-step pharmaceutical synthesis | 2(5H)-Furanone or ethyl 2-hexenoate | Organometallic reagents, halogenation, chiral separation | Moderate to high | Complex, involves multiple steps and chiral purification |

In-Depth Research Findings and Notes

The bromination reaction is highly selective for the methyl group at the 4-position, converting it to a bromomethyl substituent without affecting the lactone ring or carboxylic acid functionality.

The use of tetrachloromethane as solvent facilitates the bromination but poses environmental and safety concerns, suggesting a need for greener alternatives in future research.

Acid-catalyzed dehydration of butene diols to 2,5-dihydrofuran derivatives is a well-established industrial process with various catalysts available, including heterogeneous solid acids that may offer advantages in catalyst recovery and reuse.

Pharmaceutical synthesis routes involving this compound highlight the importance of stereochemistry and optical purity, often requiring enzymatic or chromatographic resolution steps, which impact scalability and cost.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted furan derivatives, alcohols, and other functionalized compounds .

Scientific Research Applications

4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxy-5-(2-methoxy-2-oxoethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic Acid

This compound shares the dihydrofuran core and carboxylic acid group with the target molecule but differs in substituents:

- Substituents : Methoxy groups at the 4- and 5-positions instead of bromomethyl.

- Acidity (pKi) : Predicted pKi = 3.86, indicating moderate acidity, likely due to electron-withdrawing effects of the methoxy groups enhancing deprotonation of the carboxylic acid .

- Reactivity : The absence of bromine limits its utility in nucleophilic substitution reactions compared to the bromomethyl-containing target compound.

Table 1: Key Differences

| Property | 4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic Acid | 4-Methoxy-5-(2-methoxy-2-oxoethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic Acid |

|---|---|---|

| Substituents | Bromomethyl (C4), carboxylic acid (C3) | Methoxy (C4, C5), 2-methoxy-2-oxoethyl (C5) |

| pKi | Not reported | 3.86 |

| Reactivity | High (Br as leaving group) | Moderate (methoxy groups are poor leaving groups) |

5-(Bromomethyl)-3-phenylisoxazole

- Structure : Isoxazole ring with bromomethyl and phenyl substituents.

- Physical Properties : Melting point = 82.5–85°C, indicating crystalline stability .

- Applications : Bromomethyl groups in isoxazoles are utilized in cross-coupling reactions and as intermediates in heterocyclic chemistry.

Table 2: Functional Group Comparison

| Property | This compound | 5-(Bromomethyl)-3-phenylisoxazole |

|---|---|---|

| Core Structure | Dihydrofuran | Isoxazole |

| Key Functional Groups | Bromomethyl, carboxylic acid | Bromomethyl, phenyl |

| Melting Point | Not reported | 82.5–85°C |

| Synthetic Utility | Pharmaceutical intermediates | Heterocyclic building blocks |

3- and 4-Bromomethylphenylboronic Acids

These boronic acid derivatives differ in ring structure but highlight bromomethyl reactivity:

Research Findings and Implications

- Acidity and Solubility: The carboxylic acid group in the target compound enhances water solubility compared to non-acid analogs, though exact pKa data remain unreported.

- Reactivity Hierarchy : Bromomethyl groups in dihydrofuran derivatives show higher reactivity in SN2 reactions than methoxy or phenyl-substituted analogs due to bromine’s superior leaving-group ability.

- Thermal Stability : Compounds like 5-(Bromomethyl)-3-phenylisoxazole exhibit defined melting points (82.5–85°C), suggesting crystallinity advantageous for purification .

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid?

The synthesis of brominated furan derivatives often involves halogenation or alkylation strategies. For analogous compounds like 5-bromofuran-2-carboxylic acid, bromination of 2-furancarboxylic acid with Br₂ in CCl₄ at 45–50°C for 24 hours is documented . Adapting this method, the bromomethyl group could be introduced via radical bromination or nucleophilic substitution on a pre-functionalized dihydrofuran precursor. Key steps include:

- Precursor selection : Starting with 2-oxo-2,5-dihydrofuran-3-carboxylic acid derivatives.

- Bromination : Using N-bromosuccinimide (NBS) or HBr in the presence of a peroxide initiator.

- Purification : Recrystallization or column chromatography to isolate the product.

Q. How is the purity and structural integrity of this compound validated in research settings?

Analytical methods include:

- HPLC/GC : For assessing purity (>95% as per typical standards for brominated acids, e.g., 4-bromo-3-chlorophenol in ).

- NMR and FTIR : To confirm the bromomethyl group (δ ~3.5–4.0 ppm in ¹H NMR; C-Br stretch ~550 cm⁻¹ in IR).

- Mass spectrometry : To verify molecular weight (e.g., 249.48 g/mol for 2-bromo-4-chlorophenylacetic acid in ).

- Melting point analysis : Compare with literature values (e.g., 117–119°C for 4-bromophenylacetic acid in ).

Advanced Research Questions

Q. What challenges arise in maintaining the stability of this compound during storage or reactions?

Brominated furans are prone to:

- Hydrolysis : The electron-withdrawing carboxyl group increases susceptibility to nucleophilic attack. Store under anhydrous conditions (e.g., desiccated at -20°C, as recommended for 2-bromothiophenol in ).

- Light sensitivity : Amber glass packaging is advised (e.g., Thermo Scientific™ protocols in ).

- Thermal decomposition : Avoid prolonged heating above 50°C during synthesis (observe decomposition thresholds for similar compounds in ).

Q. How can researchers address discrepancies in reaction yields or byproduct formation during bromomethylation?

Contradictions in data may stem from:

- Reagent stoichiometry : Excess brominating agents (e.g., Br₂) can lead to over-bromination.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor elimination side reactions; non-polar solvents like CCl₄ reduce this risk .

- Catalyst optimization : Radical initiators (e.g., AIBN) improve regioselectivity.

Q. Example Optimization Table :

| Parameter | Effect on Reaction Outcome | Reference Method |

|---|---|---|

| NBS vs. Br₂ | Higher selectivity with NBS | Adapted from |

| Temperature | 45–50°C minimizes decomposition | |

| Solvent (CCl₄) | Reduces polar byproducts |

Q. What role does this compound play in synthesizing bioactive molecules or heterocycles?

Bromomethyl groups are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex scaffolds. For example:

Q. How can computational methods aid in predicting the reactivity of this compound?

- DFT calculations : To model electrophilic substitution at the bromomethyl site.

- Docking studies : Predict interactions with biological targets (e.g., enzymes in ).

- Reaction pathway simulations : Identify transition states for elimination or substitution (refer to PubChem’s InChI data in for structural parameters).

Methodological Notes

- Avoiding commercial bias : Focus on lab-scale synthesis and characterization, excluding industrial-scale protocols.

- Data reconciliation : Cross-validate melting points, spectral data, and yields with multiple sources (e.g., ).

- Safety protocols : Use fume hoods for bromine handling and adhere to CAS-specific guidelines (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.